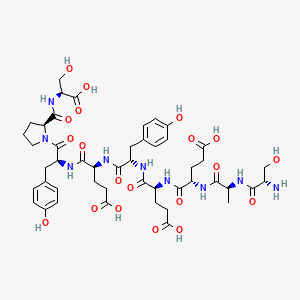

H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Peptide synthesis is usually conducted using solid-phase techniques, where the amino acids are sequentially added to a growing chain. The process involves repeated cycles of deprotection and coupling .Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. The peptide can form secondary structures like alpha-helices and beta-sheets, depending on the properties of the amino acids and their sequence .Chemical Reactions Analysis

Peptides undergo various chemical reactions, many of which are specific to certain side chains. For example, serine residues can undergo phosphorylation, a key reaction in many cellular processes .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on the properties of the amino acids in its sequence. These can include charge, hydrophobicity, size, and reactivity .Scientific Research Applications

-

Human Chorionic Gonadotropin (hCG)

- Scientific Field : Biochemistry

- Application Summary : The amino acid sequences of both the alpha and beta subunits of human chorionic gonadotropin have been determined . This hormone is secreted by the placenta and excreted in the urine; the highest levels are found in the first trimester of pregnancy .

- Methods of Application : The sequence was determined by automated sequential Edman degradation . The proteolytic enzyme, thrombin, which appears to cleave a limited number of arginyl bonds, proved helpful in the determination of the sequence .

- Results or Outcomes : This sequence is almost identical with that of human luteinizing hormone .

-

Chicken Hepatic Lectin

- Scientific Field : Biochemistry

- Application Summary : The chicken hepatic lectin is involved in the clearance of glycoproteins from circulation . The complete amino acid sequence of chicken hepatic lectin has been established .

- Methods of Application : The sequence was determined by analysis of peptides generated by chemical cleavage at methionine or tryptophan residues . Larger BrCN fragments were further digested with trypsin, chymotrypsin, and clostripain .

- Results or Outcomes : The stretch of uncharged amino acids from residue 25 to 48 is a possible membrane-interaction region . Carbohydrate is attached to residue 67 .

- Membrane Receptor for Glycoproteins

- Membrane Receptor for Glycoproteins

- Scientific Field : Biochemistry

- Application Summary : The chicken hepatic lectin is involved in the clearance of glycoproteins from circulation . The complete amino acid sequence of chicken hepatic lectin has been established by analysis .

- Methods of Application : The sequence was determined by analysis of peptides generated by chemical cleavage at methionine or tryptophan residues . Larger BrCN fragments were further digested with trypsin, chymotrypsin, and clostripain . All sequences were determined by automated sequential Edman degradation .

- Results or Outcomes : The stretch of uncharged amino acids from residue 25 to 48 is a possible membrane-interaction region . Carbohydrate is attached to residue 67 .

Safety And Hazards

Future Directions

The study of peptides is a rapidly advancing field with many potential applications in medicine, research, and industry. Future directions may include the development of new methods for peptide synthesis, the discovery of new peptides with biological activity, and the use of peptides in the treatment of disease .

properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H63N9O20/c1-23(49-40(68)28(48)21-57)39(67)50-29(12-15-36(61)62)41(69)51-30(13-16-37(63)64)42(70)53-32(19-24-4-8-26(59)9-5-24)44(72)52-31(14-17-38(65)66)43(71)54-33(20-25-6-10-27(60)11-7-25)46(74)56-18-2-3-35(56)45(73)55-34(22-58)47(75)76/h4-11,23,28-35,57-60H,2-3,12-22,48H2,1H3,(H,49,68)(H,50,67)(H,51,69)(H,52,72)(H,53,70)(H,54,71)(H,55,73)(H,61,62)(H,63,64)(H,65,66)(H,75,76)/t23-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGQNBVIAHIQOH-GHLXGSJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H63N9O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746734 |

Source

|

| Record name | L-Seryl-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-alpha-glutamyl-L-tyrosyl-L-prolyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1074.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh | |

CAS RN |

198483-37-3 |

Source

|

| Record name | L-Seryl-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-alpha-glutamyl-L-tyrosyl-L-prolyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B597797.png)

![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)